molecular formula C19H21NO5S B2956470 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1421500-99-3

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2956470
CAS No.: 1421500-99-3
M. Wt: 375.44
InChI Key: OHOITYDUHJFWLD-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused with a cyclopropyl-phenylethyl hydroxy group. The benzodioxine moiety provides rigidity and metabolic stability, while the sulfonamide group enhances solubility and binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or infectious pathways .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-19(15-6-7-15,14-4-2-1-3-5-14)13-20-26(22,23)16-8-9-17-18(12-16)25-11-10-24-17/h1-5,8-9,12,15,20-21H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOITYDUHJFWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the cyclopropyl-phenylethyl intermediate, which is then subjected to various functionalization reactions to introduce the hydroxy and benzodioxine sulfonamide groups. Key steps in the synthesis may include:

    Cyclopropanation: Formation of the cyclopropyl ring using reagents such as diazomethane or Simmons-Smith reagents.

    Hydroxylation: Introduction of the hydroxy group through oxidation reactions, often employing reagents like osmium tetroxide or potassium permanganate.

    Sulfonamide Formation: Coupling of the benzodioxine moiety with the phenylethyl intermediate using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

A structurally related compound, N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide , was patented for treating heartworm infections (Dirofilaria immitis) in veterinary medicine . Key comparative features include:

Parameter Target Compound Patent Compound
Core Structure 2,3-Dihydro-1,4-benzodioxine Benzothiophene fused with 1,4-benzoxazine
Functional Groups Sulfonamide, cyclopropyl-phenylethyl hydroxy group Carboxamide, trifluorophenyl, isopropyl
Biological Target Hypothesized: Enzymes in parasitic or inflammatory pathways (limited data) Explicitly stated: Anthelmintic activity against Dirofilaria immitis
Solubility Moderate (sulfonamide enhances aqueous solubility) Likely lower (hydrophobic trifluorophenyl and benzothiophene core)
Patent Application Not explicitly stated in available evidence European Patent Bulletin 2023 (EP2023000001)

Functional and Pharmacological Differences

  • Benzodioxine vs. Benzothiophene/Benzoxazine Cores : The benzodioxine in the target compound offers superior oxidative stability compared to benzothiophene, which may degrade under metabolic conditions. However, benzothiophene derivatives exhibit stronger π-π stacking interactions with hydrophobic enzyme pockets, enhancing anthelmintic efficacy .
  • Sulfonamide vs. Carboxamide : Sulfonamides are generally more acidic (pKa ~10) than carboxamides (pKa ~15), affecting ionization and membrane permeability. This may limit the target compound’s bioavailability in systemic infections but improve local activity in acidic microenvironments.

Efficacy and Selectivity

While the patent compound demonstrates >90% efficacy in reducing heartworm microfilariae in canine models, the target compound lacks published in vivo data.

Biological Activity

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound with potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides and features a bicyclic structure with a benzodioxine core. Its molecular formula is C18H23N1O4S, and it exhibits various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H23N1O4S
Molecular Weight353.44 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems involved in mood regulation. The compound may act on serotonin and norepinephrine pathways.
  • Antipsychotic Properties : Preliminary findings suggest potential antipsychotic effects, possibly through modulation of dopaminergic receptors.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be relevant in treating conditions like arthritis.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways associated with mood and cognition.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound interacts with serotonin receptors, showing promise as a potential antidepressant. Concentration-response curves indicated significant activity at nanomolar concentrations.
  • In Vivo Studies : Animal models have been used to assess the efficacy of the compound in reducing anxiety-like behaviors. For instance, administration of the compound at doses of 10 mg/kg showed significant anxiolytic effects in the elevated plus maze test.

Table 2: Summary of Research Findings

Study TypeFindingsReference
In VitroSignificant interaction with serotonin receptors
In VivoReduced anxiety in animal models
PharmacologicalPotential antidepressant and antipsychotic effects

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